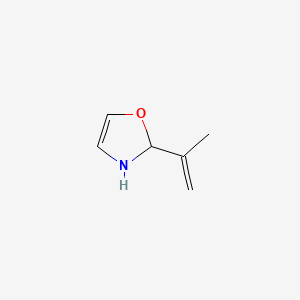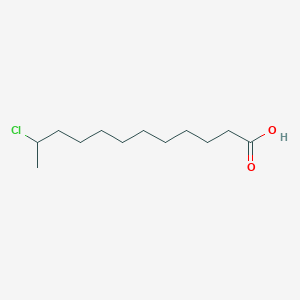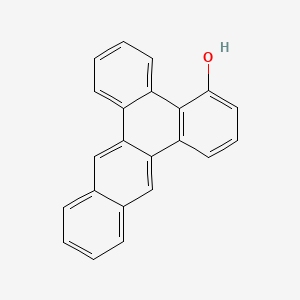![molecular formula C18H20O B14304438 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one CAS No. 122916-83-0](/img/structure/B14304438.png)
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one is an organic compound with a complex structure that includes a phenyl group and a propan-2-one group. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst.
Zeolite-Catalyzed Isomerization: This method uses zeolite as a catalyst to isomerize phenyl propylene oxide.
Gas-Phase Ketonic Decarboxylation: This industrial method involves the decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst.
化学反応の分析
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include benzoic acid and alcohol derivatives.
科学的研究の応用
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies involving enzyme-catalyzed reactions.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo oxidative deamination mediated by flavin-containing monooxygenase 3 (FMO3), leading to the formation of non-toxic metabolites . This process is crucial for its biodegradation and excretion.
類似化合物との比較
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one can be compared with similar compounds such as:
Benzyl Methyl Ketone: This compound is structurally similar but has different chemical properties and applications.
Phenyl Vinyl Ketone: It has a vinyl group instead of the isopropyl group, leading to different reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
特性
CAS番号 |
122916-83-0 |
|---|---|
分子式 |
C18H20O |
分子量 |
252.3 g/mol |
IUPAC名 |
1-phenyl-1-(4-propan-2-ylphenyl)propan-2-one |
InChI |
InChI=1S/C18H20O/c1-13(2)15-9-11-17(12-10-15)18(14(3)19)16-7-5-4-6-8-16/h4-13,18H,1-3H3 |
InChIキー |
FVQXDGHEYSUVGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
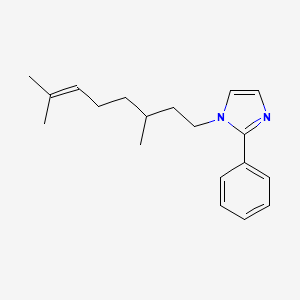
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
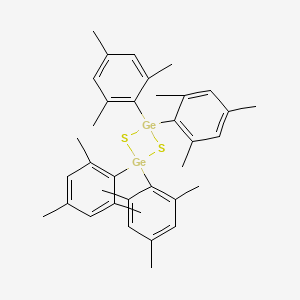
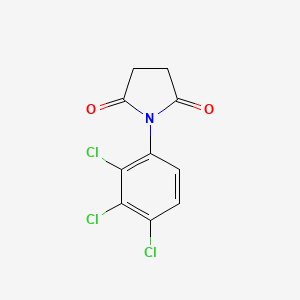
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


